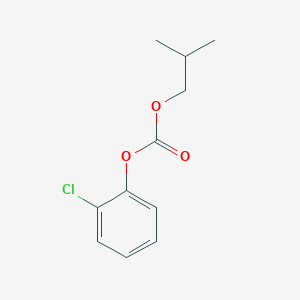
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, also known as CMPTU, is a chemical compound commonly used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. CMPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea exerts its pharmacological effects by selectively inhibiting the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. TRPM8 is a non-selective cation channel that is activated by cold temperature, menthol, and certain chemical compounds. By inhibiting the TRPM8 ion channel, this compound can modulate various physiological processes, including pain sensation and cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes, including cancer cell survival, pain sensation, and thermoregulation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, this compound has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, this compound has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent and selective inhibition of the TRPM8 ion channel, which makes it a useful tool for studying the physiological and pathological functions of TRPM8. In addition, this compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. However, one of the limitations of this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea. One potential direction is the development of more potent and selective TRPM8 inhibitors for the treatment of cancer, neuropathic pain, and cold hypersensitivity. Another potential direction is the study of the physiological and pathological functions of TRPM8 in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. In addition, the potential off-target effects of this compound should be further investigated to ensure the specificity of its pharmacological effects. Overall, the study of this compound and its target TRPM8 has significant implications for the development of novel therapeutics for various diseases.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, this compound has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, this compound has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSKNHDZLFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
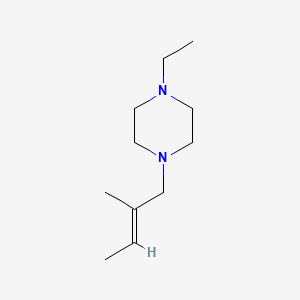
![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
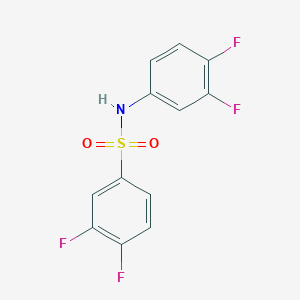
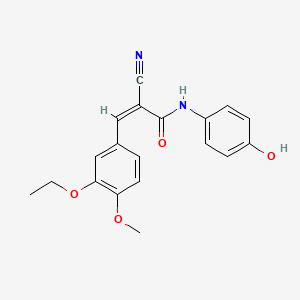
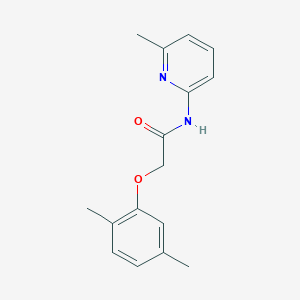
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
